molecular formula C7H8BFO3 B572304 5-Fluoro-2-hydroxymethylphenylboronic acid CAS No. 1246633-53-3

5-Fluoro-2-hydroxymethylphenylboronic acid

Cat. No.: B572304
CAS No.: 1246633-53-3
M. Wt: 169.946
InChI Key: OBSMVIAXTKAJFM-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxymethylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position

Mechanism of Action

The mechanism of action for 5-Fluoro-2-hydroxymethylphenylboronic acid is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which is not applicable in this context as this compound is a chemical reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxymethylphenylboronic acid typically involves the borylation of a fluorinated aromatic compound. One common method is the palladium-catalyzed borylation of 5-fluoro-2-bromomethylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxymethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), aryl/vinyl halides.

    Oxidation: PCC, KMnO4.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 5-Fluoro-2-formylphenylboronic acid or 5-Fluoro-2-carboxyphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Properties

IUPAC Name

[5-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSMVIAXTKAJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675329
Record name [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246633-53-3
Record name [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(hydroxymethyl)benzeneboronic acid
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